Nanocrystal Formulation of Luteolin Achieves 355.7% Relative Oral Bioavailability Versus Coarse Drug
Luteolin's clinical utility is severely limited by poor aqueous solubility and low oral bioavailability. A direct head-to-head comparison within the same study evaluated hydroxyethyl starch-stabilized luteolin nanocrystals (LUT-HES NCs) against coarse luteolin drug. The nanocrystal formulation dramatically improved key pharmacokinetic parameters in vivo, achieving a relative oral bioavailability (Fr) of 355.7% compared to the coarse drug control, alongside a 7.49-fold increase in saturation solubility and a 2.78-fold increase in Caco-2 cellular uptake [1].
| Evidence Dimension | Relative Oral Bioavailability (Fr) |
|---|---|
| Target Compound Data | Luteolin-HES Nanocrystals: Fr = 355.7% |
| Comparator Or Baseline | Coarse Luteolin Drug: Fr = 100% (baseline) |
| Quantified Difference | 3.56-fold increase |
| Conditions | In vivo pharmacokinetic study in Sprague-Dawley rats; oral administration at 100 mg/kg. |
Why This Matters
For procurement, this demonstrates that while unformulated luteolin has poor bioavailability, specific advanced formulations can yield dramatic improvements, guiding researchers toward validated delivery systems rather than generic compound acquisition alone.
- [1] Luo Y, Chen S, Zhou J, et al. Combined Hydroxyethyl Starch Luteolin Nanocrystals for Effective Anti-Hyperuricemia Effect in Mice Model. International Journal of Nanomedicine. 2024; 19: 5139-5156. View Source
